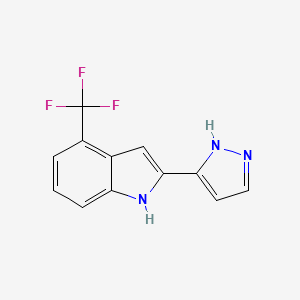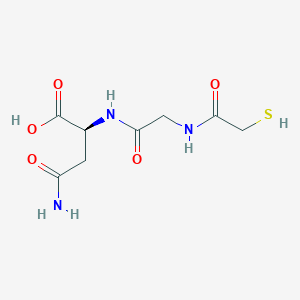
N-(Sulfanylacetyl)glycyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Sulfanylacetyl)glycyl-L-asparagine is a compound with the molecular formula C8H13N3O5S It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylacetyl)glycyl-L-asparagine typically involves the reaction of L-asparagine with sulfanylacetyl chloride and glycyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These methods can be optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Sulfanylacetyl)glycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield thiol derivatives.
Aplicaciones Científicas De Investigación
N-(Sulfanylacetyl)glycyl-L-asparagine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the role of sulfur-containing amino acids in biological systems.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(Sulfanylacetyl)glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine: The parent amino acid from which N-(Sulfanylacetyl)glycyl-L-asparagine is derived.
N-Sulfanyl-L-asparagine: A similar compound with a sulfanyl group attached directly to the asparagine molecule.
N-(Sulfanylacetyl)-L-alanyl-L-asparagine: Another derivative with an additional alanine residue.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a glycyl residue, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
823803-10-7 |
|---|---|
Fórmula molecular |
C8H13N3O5S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
(2S)-4-amino-4-oxo-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C8H13N3O5S/c9-5(12)1-4(8(15)16)11-6(13)2-10-7(14)3-17/h4,17H,1-3H2,(H2,9,12)(H,10,14)(H,11,13)(H,15,16)/t4-/m0/s1 |
Clave InChI |
MYXWMYYAMKPIAX-BYPYZUCNSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
SMILES canónico |
C(C(C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


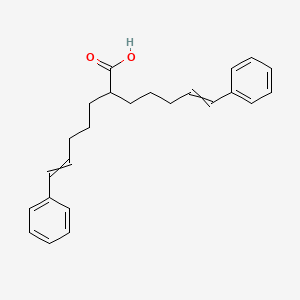
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
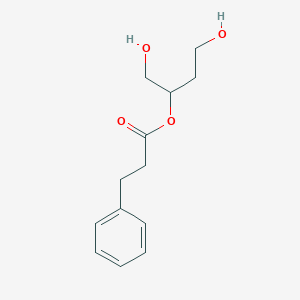
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
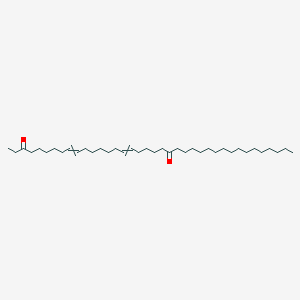
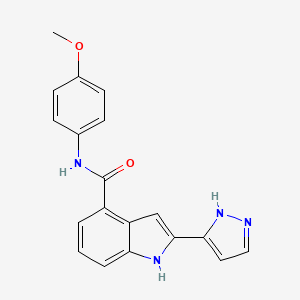
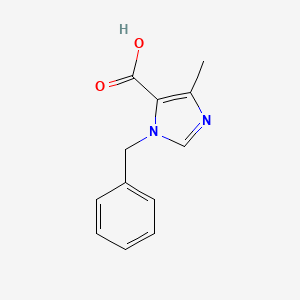
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
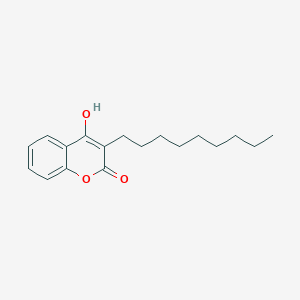
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
